1-(4-Methoxyphenyl)imidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSPWKYYZASIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163247 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14599-72-5 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazolidin 2 One Derivatives
Direct Carbonylation Approaches to Imidazolidin-2-ones
The most common and direct approach for the synthesis of imidazolidin-2-ones involves the incorporation of a carbonyl group into a 1,2-diamine precursor. mdpi.com This strategy has been explored using a variety of carbonylating agents, ranging from conventional, highly reactive compounds to more sustainable, catalytic methods involving C1 sources like carbon monoxide and carbon dioxide. mdpi.com
Direct Incorporation of Carbonyl Groups into 1,2-Diamines
This method relies on the reaction of a vicinal diamine with a reagent capable of transferring a carbonyl group, leading to cyclization and the formation of the five-membered urea (B33335) ring. mdpi.com
Historically, highly reactive carbonyl sources have been employed for the efficient synthesis of imidazolidin-2-ones. Although effective, these reagents are often toxic and require careful handling.
Phosgene (B1210022) and its Equivalents : Phosgene (COCl₂) is a classic reagent for this transformation but is highly toxic. acs.org A safer, solid alternative is triphosgene, which can be used to generate phosgene in situ. mdpi.com
Carbonyldiimidazole (CDI) : CDI is an excellent and safer carbonyl transfer agent for synthesizing cyclic ureas from 1,2-diamines. mdpi.comresearchgate.net It reacts under mild conditions, and the byproducts, carbon dioxide and imidazole (B134444), are generally easy to remove. mdpi.commdpi.com For instance, carbazole (B46965) derivatives bearing an imidazolidin-2-one moiety have been synthesized from the corresponding diamines using CDI in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Dialkyl Carbonates : Reagents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) serve as eco-friendly carbonylating agents. rsc.orgrsc.org These reactions often require catalysts to activate the carbonate. For example, Cu(NO₃)₂ has been used as a catalyst, which is believed to activate the carbonyl group of the dialkyl carbonate by O-coordination. mdpi.comrsc.org Sulfamic acid has also been employed as a Brønsted acid catalyst for this purpose. mdpi.com
| Carbonylating Agent | Key Features | Typical Catalyst/Co-reagent | Reference |
|---|---|---|---|
| Phosgene / Triphosgene | Highly reactive, efficient | Base (e.g., triethylamine) | mdpi.com |
| Carbonyldiimidazole (CDI) | Safer alternative to phosgene, mild conditions | DMAP (catalytic) | mdpi.com |
| Dialkyl Carbonates (DMC, DEC) | Eco-friendly, requires activation | Cu(NO₃)₂, Sulfamic Acid, Pb(NO₃)₂ | mdpi.comrsc.orgrsc.org |
| Urea | Atom-economical | Sulfated polyborate | mdpi.com |
In the quest for greener and more atom-economical synthetic routes, carbon monoxide (CO) and carbon dioxide (CO₂) have emerged as ideal C1 sources for the carbonylation of 1,2-diamines. mdpi.com
Carbon Dioxide (CO₂) : The direct use of CO₂ is a highly attractive approach. acs.org The reaction of 1,2-diamines with CO₂ to form imidazolidin-2-ones requires the removal of a water molecule. This has been achieved using dehydrative activators like diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as tetramethylphenylguanidine (PhTMG). mdpi.com Heterogeneous catalysts, including ceria-based materials (e.g., CeO₂) and γ-Al₂O₃, have also proven effective for this conversion, particularly for aliphatic 1,2-diamines. mdpi.comacs.org For example, CeO₂ has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate. acs.org
The carbonylation of 1,2-diamines with carbon monoxide typically requires oxidative conditions to facilitate the elimination of molecular hydrogen. mdpi.com This process, known as oxidative carbonylation, involves an external oxidant that is consumed during the reaction. mdpi.com
Selenium-Catalyzed Oxidative Carbonylation : N,N′-dialkylethylenediamines can be converted to their corresponding imidazolidin-2-ones using a CO/O₂ mixture in the presence of a catalytic amount of selenium (5 mol%) at room temperature. mdpi.com It is important to note that the CO/O₂ mixtures used can be within the flammability range. mdpi.comdntb.gov.ua
Palladium-Catalyzed Oxidative Carbonylation : Palladium complexes are highly effective catalysts for oxidative carbonylation. acs.orgacs.org A system comprising PdI₂ with KI has been used for the oxidative carbonylation of aromatic diamines. mdpi.com More recently, the palladium-catalyzed oxidative carbonylation of ethylenediamine to imidazolidin-2-one was achieved in water using a Pd(OAc)₂ catalyst under a CO/O₂ atmosphere. mdpi.com
Catalytic Diamination Strategies for Imidazolidin-2-ones
An elegant and powerful alternative to direct carbonylation is the catalytic diamination of unsaturated carbon-carbon bonds. mdpi.com This strategy allows for the construction of the imidazolidin-2-one ring through the formation of two new carbon-nitrogen bonds across a double or triple bond. mdpi.com
Intramolecular Diamination of Unsaturated C–C Bonds
Intramolecular diamination of alkenes, allenes, and alkynes tethered to a urea moiety is a highly effective method for constructing the imidazolidin-2-one scaffold, often with excellent stereocontrol. mdpi.com
Intramolecular Diamination of Alkenes : The metal-catalyzed intramolecular diamination of alkenes is a well-established strategy. mdpi.com The first report by Muñiz and colleagues in 2005 described a Pd(II)-catalyzed synthesis of fused imidazolidin-2-ones from N-alkenyl ureas. mdpi.comacs.orgnih.gov This reaction typically requires a stoichiometric oxidant, with hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) being particularly effective. acs.orgnih.govscispace.com The process is truly catalytic in the metal. acs.orgnih.gov More recently, a copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas has been developed to access chiral imidazolidinones with high enantioselectivity. mdpi.com
Intramolecular Diamination of Allenes : A redox-neutral and atom-economic alternative to alkene diamination is the dihydroamination of allenes. nih.gov Allene-tethered ureas can be converted into bicyclic imidazolidin-2-ones with high yield and diastereoselectivity using a catalytic system of a Au(I)-N-heterocyclic carbene complex and a silver salt like AgPF₆ under mild conditions. mdpi.comnih.govacs.org This approach avoids the need for a stoichiometric oxidant. nih.gov
| Unsaturated Bond | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Alkene | Pd(OAc)₂ / PhI(OAc)₂ | First catalytic method, requires external oxidant. | mdpi.comacs.org |
| Alkene | Cu(II) / Chiral Oxazoline (B21484) Ligand | Enantioselective synthesis of chiral imidazolidinones. | mdpi.com |
| Allene (B1206475) | Au(I)-NHC complex / AgPF₆ | Redox-neutral, atom-economic, high diastereoselectivity. | mdpi.comnih.gov |
Gold(I)-Catalyzed Intramolecular Dihydroamination of Allenes
A redox-neutral and atom-economic approach to bicyclic imidazolidin-2-ones involves the gold(I)-catalyzed intramolecular dihydroamination of allenes. nih.govresearchgate.net This method provides an alternative to alkene diamination without the need for stoichiometric oxidants. nih.gov The reaction of N-δ-allenyl ureas with a catalytic system, typically a gold(I) N-heterocyclic carbene (NHC) complex such as (IPr)AuCl [IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene] and a silver salt cocatalyst like AgPF6, leads to the formation of bicyclic imidazolidin-2-ones in high yields and with excellent diastereoselectivity. nih.govresearchgate.netacs.org
The reaction proceeds under mild conditions, often at room temperature. nih.govresearchgate.net For instance, the treatment of an N-δ-allenyl urea with a catalytic amount of (IPr)AuCl and AgPF6 in dichloromethane (B109758) can yield the corresponding bicyclic imidazolidin-2-one in as little as two hours with over 90% yield and high diastereomeric purity. nih.govacs.org The choice of the silver salt has a pronounced effect on the reaction's success, with AgPF6 often providing the best results. nih.gov N-γ-allenyl ureas can also undergo this cyclization, though they may require higher catalyst loadings and temperatures. nih.gov
Table 1: Effect of Ligand and Counterion on Gold(I)-Catalyzed Dihydroamination
| Entry | Catalyst | Silver Salt | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | (Ph3P)AuCl | AgPF6 | 24 | >95 |
| 2 | (Ph3P)AuCl | AgSbF6 | 24 | <5 |
| 3 | (IPr)AuCl | AgPF6 | 2 | >95 |
| 4 | (IPr)AuCl | AgSbF6 | 24 | <5 |
| 5 | (IPr)AuCl | AgBF4 | 24 | <5 |
Data sourced from studies on N-δ-allenyl ureas. nih.gov
Silver(I)-Catalyzed Intramolecular 1,2-Diamination of Alkynes for Fused Derivatives
For the synthesis of more complex, fused imidazolidin-2-one derivatives, silver(I)-catalyzed intramolecular 1,2-diamination of alkynes offers an effective route. mdpi.com This methodology has been successfully applied to generate indole-imidazolidinone fused systems. mdpi.com The reaction is believed to proceed through a sequential process involving a double cyclization followed by a 1,3-allylic amino dehydroxylation step. mdpi.com This transformation allows for the construction of intricate molecular architectures from readily available starting materials. mdpi.com
Copper(II)-Catalyzed Asymmetric Intramolecular Cyclization of N-Alkenyl Ureas
The synthesis of chiral imidazolidin-2-ones can be achieved through the Copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas. mdpi.comresearchgate.netnih.gov This method provides access to chiral vicinal diamino bicyclic heterocycles in good yields and with high enantioselectivity. researchgate.netnih.gov The choice of a suitable chiral ligand is crucial for achieving high levels of asymmetric induction. mdpi.com Bidentate oxazoline ligands have been found to be effective in this regard. mdpi.com The resulting enantioenriched cyclic vicinal diamines are valuable building blocks in organic synthesis. nih.gov
Intermolecular Diamination Protocols (e.g., Palladium(II)-Catalyzed Diamination of Conjugated Dienes)
Intermolecular diamination reactions provide another powerful tool for the synthesis of imidazolidin-2-one derivatives. A notable example is the palladium(II)-catalyzed asymmetric oxidative 1,2-diamination of conjugated dienes using dialkylureas. organic-chemistry.orgnih.govacs.org This reaction, employing a chiral pyridine-oxazoline ligand, selectively targets the terminal double bond of the 1,3-diene to produce 4-vinylimidazolidin-2-ones. organic-chemistry.orgnih.gov The process is highly efficient, affording products in high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). nih.govacs.org
Key to the success of this reaction is the optimization of conditions, including the use of a specific phenyl-substituted pyridine-oxazoline ligand, tetrahydrofuran (B95107) as the solvent, and a quinone-type oxidant. organic-chemistry.org The addition of molecular sieves can further enhance catalyst stability and minimize side reactions. organic-chemistry.org Mechanistic investigations suggest a trans-aminopalladation pathway followed by intramolecular allylation. organic-chemistry.org
Palladium-Catalyzed Carboamination Reactions of N-Allylureas
A highly versatile strategy for the synthesis of substituted imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgnih.govfigshare.com This approach is particularly advantageous as it allows for the simultaneous formation of a C-C and a C-N bond, constructing the heterocyclic ring while introducing a substituent at the C4 position. nih.gov The reaction typically involves treating an N-allylurea with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like NaOtBu). organic-chemistry.orgnih.gov This two-step sequence, starting from readily available N-allylamines and isocyanates, provides a diverse array of imidazolidin-2-ones. nih.govfigshare.com
Mechanistic Aspects and Stereochemical Control
The mechanism of the palladium-catalyzed carboamination of N-allylureas is believed to proceed through the syn-addition of the arene and the urea nitrogen across the double bond of the allyl group. organic-chemistry.org This is in contrast to some other palladium-catalyzed carboamination reactions that proceed via an anti-addition pathway. nih.gov The reaction sequence involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the N-allylurea. Subsequent migratory insertion of the alkene into the Pd-N bond (aminopalladation) forms a palladium alkyl intermediate, which then undergoes reductive elimination to form the C-C bond and release the imidazolidin-2-one product, regenerating the Pd(0) catalyst. umich.edu
Stereochemical control is a key feature of this reaction. The syn-addition mechanism leads to specific diastereomers. nih.gov In the case of asymmetric catalysis, the enantioselectivity can be influenced by the choice of chiral ligands. umich.edu Interestingly, studies have suggested that for N-allyl urea substrates, the enantiodetermining step may be the C-C bond-forming reductive elimination, which differs from other asymmetric carboamination reactions where the aminometalation step is often stereodetermining. umich.edu
One-Pot Formation of C–C and C–N Bonds with Stereocenters
The palladium-catalyzed carboamination of N-allylureas exemplifies a powerful one-pot process for the formation of both a C-C and a C-N bond, with the potential to create up to two stereocenters in a single step. organic-chemistry.orgnih.gov This convergent approach allows for the rapid assembly of complex imidazolidin-2-one structures from simple precursors. nih.gov The reaction is tolerant of a variety of functional groups on the aryl bromide, including nitriles and esters, further expanding its synthetic utility. organic-chemistry.org The ability to construct the heterocyclic core while simultaneously installing a substituent with stereochemical control makes this a highly valuable transformation in medicinal and materials chemistry. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| 1-(4-Methoxyphenyl)imidazolidin-2-one |
| (IPr)AuCl |
| AgPF6 |
| N-δ-allenyl urea |
| N-γ-allenyl urea |
| Bicyclic imidazolidin-2-one |
| Indole-imidazolidinone |
| N-alkenyl urea |
| 4-vinylimidazolidin-2-one |
| N-allylurea |
| Aryl bromide |
| Xantphos |
Hydroamination Reactions for Imidazolidin-2-one Formation
The intramolecular hydroamination of unsaturated ureas is a direct and atom-economical method for forming the C–N bonds necessary to construct the imidazolidin-2-one ring. mdpi.com This approach involves the addition of a nitrogen atom from the urea moiety across an unsaturated carbon-carbon bond within the same molecule. mdpi.com
Intramolecular Hydroamidation of Propargylic Ureas
A particularly effective strategy is the intramolecular hydroamidation of propargylic ureas, which are readily available precursors. acs.org This method can be promoted by either metal catalysts or organocatalysts to achieve cyclization. mdpi.comacs.org The reaction's success hinges on controlling the selectivity of the cyclization to favor the desired five-membered ring system through a 5-exo-dig pathway. mdpi.comresearchgate.net
Organocatalytic Approaches (e.g., Base-Catalyzed Hydroamidation)
Recently, an organocatalytic approach using strong, non-nucleophilic bases has been developed for the intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This metal-free method provides a sustainable alternative to transition metal catalysis. acs.org The phosphazene base BEMP has been identified as a highly active catalyst for this transformation, outperforming guanidine (B92328) and amidine bases. acs.orgnih.govacs.org This base-catalyzed protocol is notable for its mild, ambient temperature conditions and remarkably short reaction times, sometimes as brief as one minute. acs.orgnih.gov The methodology demonstrates broad substrate scope and high tolerance for various functional groups. organic-chemistry.org
A key advantage of this organocatalytic system is its simplicity and tolerance to water, which contrasts with many metal-catalyzed reactions that require anhydrous conditions. acs.orgorganic-chemistry.org Furthermore, this approach has been successfully applied to a one-pot synthesis starting directly from propargyl amines and isocyanates, enhancing its step-economy. acs.orgorganic-chemistry.org
Interactive Data Table: Comparison of Bases in Organocatalytic Hydroamidation
| Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| TBD | 100 | 10 min | >99 |
| TBD | 22 | 24 h | >99 |
| DBU | 100 | 24 h | 60 |
| BEMP | 22 | 1 min | >99 |
Data derived from studies on the hydroamidation of a model propargylic urea (1a to 2a). researchgate.net
Chemo- and Regioselectivity Control in Cyclization
Controlling the chemo- and regioselectivity is a critical challenge in the cyclization of propargylic ureas. These substrates can potentially undergo cyclization via the nitrogen (N-cyclization) to form imidazolidin-2-ones or via the oxygen (O-cyclization) to yield oxazolidin-2-imines. researchgate.net Additionally, the regioselectivity must favor the 5-exo-dig pathway over the alternative 6-endo-dig cyclization to produce the desired five-membered ring. mdpi.com
In base-catalyzed organocatalytic systems, excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas (imidazolidin-2-ones) is consistently achieved. acs.orgnih.govacs.org This high selectivity is a significant advantage of the base-catalyzed approach, which avoids the formation of byproducts often seen with metal catalysts. acs.org For instance, while some metal catalysts like gold(I) may favor O-cyclization, silver(I) triflate has been shown to selectively produce imidazolidin-2-ones via N-cyclization. researchgate.net The base-catalyzed method, however, inherently directs the reaction towards the desired N-cyclized product without the need for transition metals. acs.org
Proposed Reaction Mechanisms Involving Allenamide Intermediates
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the reaction pathways for the base-catalyzed hydroamidation. acs.orgorganic-chemistry.org For the formation of saturated imidazolidin-2-ones, the most feasible mechanism begins with the base abstracting a proton from the urea nitrogen. acs.org This deprotonation is followed by a direct intramolecular nucleophilic attack of the resulting anion onto the alkyne, a process referred to as a nonassisted cyclization. acs.org
However, for substrates that lead to the formation of unsaturated imidazol-2-ones, the mechanism is believed to involve a different pathway. acs.orgnih.gov In these cases, the reaction proceeds through a base-mediated isomerization of the propargylic urea into a transient allenamide intermediate. acs.orgacs.org This highly reactive intermediate then undergoes a rapid intramolecular cyclization to furnish the final imidazol-2-one product. acs.orgorganic-chemistry.org The involvement of the allene intermediate is a key factor in the pathway leading to the unsaturated heterocyclic system. acs.org
Aziridine (B145994) Ring Expansion Methodologies
The ring expansion of aziridines represents another elegant and powerful strategy for synthesizing imidazolidin-2-ones. mdpi.comacs.org This method typically involves the reaction of an aziridine with an isocyanate. bioorg.org Lewis acid catalysis can be employed to facilitate a regio- and stereospecific cycloaddition, providing a facile route to enantiomerically pure 4-functionalized imidazolidin-2-ones from chiral aziridine-2-carboxylates. bioorg.org
This transformation proceeds with retention of the configuration at the stereocenter of the aziridine ring. bioorg.org The reaction is versatile, accommodating a wide range of isocyanates with aryl, alkyl, and sulfonyl substituents, thereby allowing for the synthesis of a diverse library of structurally modified imidazolidin-2-ones in high yields. bioorg.org In some cases, the ring expansion of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can proceed even without a catalyst. researchgate.net The reaction is initiated by the nucleophilic attack of the aziridine nitrogen onto the isocyanate, followed by an intramolecular ring-opening of the activated aziridine ring by the urea oxygen anion. bioorg.org
Aza-Heck Cyclization Reactions for N–H Bearing Imidazolidinones
The aza-Heck cyclization has recently emerged as a sophisticated method for preparing nitrogen-containing heterocycles, including imidazolidinones with unprotected N–H groups. nih.govrsc.orgsemanticscholar.org This palladium-catalyzed process allows for the cyclization of N-phenoxy ureas onto pendant alkenes. nih.gov A significant advantage of this methodology is its ability to directly produce mono- and even bis-unprotected imidazolidinones, a feature not readily achievable with many other transition metal-catalyzed methods which often require nitrogen protecting groups. nih.gov
The reaction demonstrates broad functional group tolerance and can be applied to construct complex, fused, and spirocyclic ring systems. nih.gov The aza-Heck reaction provides a powerful tool for synthesizing medicinally relevant imidazolidinone scaffolds that bear unsaturation adjacent to one of the nitrogen atoms. nih.govudel.edu By modifying the reaction conditions, such as through the addition of Bu4NI, the same starting materials can be used to access related dihydroimidazolones. nih.gov
Interactive Data Table: Scope of Aza-Heck Cyclization for Imidazolidinone Synthesis
| Substrate | Product Structure | Yield (%) |
|---|---|---|
| N-phenoxy urea 45 | Imidazolidinone 46 | 84 |
| N-phenoxy urea 38 | Fused tricyclic 39 | 93 |
Data derived from specific examples in the literature demonstrating the synthesis of complex imidazolidinones. nih.gov
Palladium-Catalyzed Cyclization of N-Phenoxy Ureas onto Alkenes
A notable advancement in the synthesis of imidazolidin-2-ones involves a palladium-catalyzed aza-Heck cyclization. nih.gov This process facilitates the cyclization of N-phenoxy ureas onto alkenes that are part of the same molecule. nih.gov This intramolecular reaction is significant because it allows for the creation of unsaturated imidazolidinones, which are common features in bioactive compounds. nih.gov The methodology demonstrates wide functional group tolerance and can be applied to create complex ring structures. nih.gov The use of a palladium catalyst is crucial for this transformation, which represents a powerful strategy for forming nitrogen-containing heterocycles. nih.gov
Direct Synthesis of Mono- and Bis-Unprotected Imidazolidinones
The palladium-catalyzed aza-Heck reaction of N-phenoxy ureas is particularly advantageous as it enables the direct synthesis of imidazolidinones with one or even two free N–H groups. nih.gov Many traditional methods require the nitrogen atoms to be protected, adding extra steps to the synthetic sequence. nih.gov This newer method circumvents that need, providing a more direct route to mono- and bis-unprotected imidazolidinones. nih.gov The ability to produce these unprotected scaffolds directly is a significant step forward, as the N-H groups are often important for the biological activity of the final molecule or for further chemical modifications. nih.gov
Redox-Annulation Protocols for Polycyclic Imidazolidinones
A redox-neutral annulation approach has been developed for synthesizing polycyclic imidazolidinones. nih.govacs.org This method is a rare example of a transformation where an amine's α-C–H bond is replaced by a C–N bond to form a five-membered ring. nih.govacs.org
Reactions of Cyclic Secondary Amines with α-Ketoamides
This protocol involves the reaction of α-ketoamides with various cyclic secondary amines. nih.govacs.orgnih.gov Amines such as 1,2,3,4-tetrahydroisoquinoline (B50084), pyrrolidine, piperidine, and morpholine (B109124) have been successfully used as substrates in this transformation. nih.govacs.orgnih.gov The reaction proceeds by heating a mixture of the amine and the α-ketoamide, typically in a solvent like toluene (B28343). acs.org This method provides access to a range of polycyclic imidazolidinone derivatives in generally good yields. nih.govnih.gov The scope of the reaction is broad, tolerating both aromatic and aliphatic substituents on the amide nitrogen of the α-ketoamide. acs.org
Catalytic Systems in Redox-Annulations (e.g., Benzoic Acid Catalysis)
The efficiency of the redox-annulation reaction is significantly enhanced by the use of a catalytic amount of benzoic acid. nih.govacs.orgnih.gov For instance, the reaction between 1,2,3,4-tetrahydroisoquinoline (THIQ) and 2-oxo-N,2-diphenylacetamide, when heated in toluene without a catalyst, is slow and results in a moderate yield. acs.org However, the addition of 20 mol % of benzoic acid dramatically accelerates the reaction, leading to complete consumption of the starting material in a much shorter time and a significantly higher yield of the desired product. acs.org While other acids like acetic acid or 2-ethylhexanoic acid can also facilitate the reaction, they often require longer reaction times. nih.gov The reaction is also tolerant of minor changes in reactant stoichiometry and can be performed without the need for molecular sieves. nih.gov
| Entry | Catalyst (mol %) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | None | 48 | 50 | Incomplete reaction |
| 2 | Benzoic Acid (20) | 7 | 95 | Complete consumption of starting material |
| 3 | Acetic Acid (20) | 24 | 94 | Prolonged reaction time |
| 4 | 2-Ethylhexanoic Acid (20) | 24 | 93 | Prolonged reaction time |
| 5 | Benzoic Acid (20) | 44 | 65 | Reaction at 50 °C; incomplete |
| 6 | Benzoic Acid (20) | 7 | 94 | 1.5 equiv. of THIQ used |
| 7 | Benzoic Acid (20) | 7 | 88 | 1.2 equiv. of THIQ used |
| 8 | Benzoic Acid (20) | 7 | 95 | Performed without molecular sieves |
Data adapted from Organic Letters, 2017. acs.org
Novel Cyclization Strategies
Acid-Catalyzed Cyclization/Electrophilic Substitution of (2,2-Diethoxyethyl)ureas
A highly regioselective method for synthesizing 4-substituted imidazolidin-2-ones has been developed using an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. mdpi.comnih.govproquest.com This approach benefits from readily available starting materials and a straightforward procedure. mdpi.comproquest.com The reaction is typically carried out in refluxing toluene with trifluoroacetic acid (TFA) as the catalyst. mdpi.comproquest.com This process involves an intramolecular cyclization followed by an intermolecular electrophilic substitution, providing the desired imidazolidinones in good to high yields. researchgate.net The regioselectivity of this reaction is excellent, consistently yielding the 4-substituted product. mdpi.comnih.gov
| Starting Urea | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1-(2,2-Diethoxyethyl)-3-phenylurea | Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 85 |
| 1-(2,2-Diethoxyethyl)-3-p-tolylurea | N-Methylindole | 1-(4-Methylphenyl)-4-(1-methyl-1H-indol-3-yl)imidazolidin-2-one | 92 |
| 1-(2,2-Diethoxyethyl)-3-(4-methoxyphenyl)urea | Pyrrole | 1-(4-Methoxyphenyl)-4-(1H-pyrrol-2-yl)imidazolidin-2-one | 78 |
| 1-Butyl-3-(2,2-diethoxyethyl)urea | Anisole | 1-Butyl-4-(4-methoxyphenyl)imidazolidin-2-one | 75 |
Illustrative yields based on findings reported in Molecules, 2021. mdpi.com
Multi-Component Reactions (e.g., [2+2+1] Cyclization for Imidazolidine-2-thiones)
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, time, and resource efficiency. While the specific terminology of [2+2+1] cyclization for the direct synthesis of the imidazolidine-2-thione core is not extensively documented, various multi-component strategies have been successfully developed for the synthesis of closely related derivatives, such as N-substituted 1-amino-1H-imidazole-2(3H)-thiones.
One notable multi-component strategy involves a sequential process utilizing α-halohydrazones, sodium azide, and carbon disulfide. nih.gov This method provides a regioselective route to variously substituted 1-amino-1H-imidazole-2(3H)-thione derivatives, avoiding the formation of the regioisomeric iminothiazoline heterocycle. nih.gov
The reaction proceeds through a one-pot sequential MCR. The initial step involves the azidation of an α-halohydrazone. This is followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide to yield the target 1-amino-1H-imidazole-2(3H)-thione. nih.gov This approach has been shown to be applicable to a wide range of α-halohydrazones with varying substituents, including those with electron-withdrawing groups, demonstrating the broad scope and functional group tolerance of the reaction. nih.gov
The general reaction scheme for this multi-component synthesis is as follows:
Scheme 1: Multi-component synthesis of N-substituted 1-amino-1H-imidazole-2(3H)-thione derivatives. nih.gov
Detailed Research Findings
The research conducted on this multi-component reaction has demonstrated its efficiency and versatility in synthesizing a library of 1-amino-1H-imidazole-2(3H)-thione derivatives. The yields of these reactions are generally good, highlighting the robustness of this synthetic route.
Below is a data table summarizing the yields obtained for the synthesis of various N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thione derivatives using this MCR methodology. researchgate.net
| Compound | R¹ | R² | Yield (%) |
|---|---|---|---|
| 5a | 4-ClC₆H₄ | CO₂Et | 85 |
| 5b | 4-BrC₆H₄ | CO₂Et | 81 |
| 5c | 4-NO₂C₆H₄ | CO₂Et | 75 |
| 5d | Boc | Me | 69 |
| 5e | Ts | Me | 72 |
| 5f | 4-ClC₆H₄CO | Me | 65 |
| 5g | 4-NO₂C₆H₄CO | Me | 53 |
| 5h | PhCO | Me | 59 |
| 5i | 4-ClC₆H₄ | Ph | 78 |
| 5j | 4-BrC₆H₄ | Ph | 75 |
| 5k | 4-NO₂C₆H₄ | Ph | 68 |
This multi-component approach represents a significant advancement in the synthesis of imidazolidine-2-thione derivatives, offering a streamlined and versatile method for accessing a variety of structurally diverse compounds.
Advanced Spectroscopic Characterization of Imidazolidin 2 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering a window into the electronic environment of individual atoms within a molecule. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular structure can be assembled.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the foundational experiments for structural characterization. They provide information on the number and type of chemically distinct protons and carbons in a molecule.
The ¹H NMR spectrum of an N-aryl substituted imidazolidin-2-one provides key structural information through chemical shifts (δ), signal multiplicity, and coupling constants (J). hw.ac.uk The protons on the imidazolidin-2-one ring, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), typically appear as complex multiplets in the aliphatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the adjacent nitrogen atoms and the carbonyl group.
The aromatic protons of the 4-methoxyphenyl (B3050149) group characteristically appear as two doublets in the aromatic region of the spectrum, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) group protons present as a sharp singlet, usually in the range of 3.8 ppm.
The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each chemically non-equivalent carbon atom. allfordrugs.com The carbonyl carbon (C=O) of the imidazolidin-2-one ring is particularly diagnostic, appearing far downfield (typically >160 ppm). The carbons of the methylene groups in the heterocyclic ring resonate in the aliphatic region, while the aromatic carbons appear between approximately 114 and 160 ppm.
Table 1: Representative ¹H NMR Data for 1-(4-Methoxyphenyl)imidazolidin-2-one Data are hypothetical and based on typical values for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | ~7.40 | d (doublet) | ~9.0 |
| H-3', H-5' (Aromatic) | ~6.90 | d (doublet) | ~9.0 |
| -OCH₃ | ~3.80 | s (singlet) | N/A |
| N-CH₂ (H-5) | ~3.75 | t (triplet) | ~8.0 |
| N-CH₂ (H-4) | ~3.45 | t (triplet) | ~8.0 |
Table 2: Representative ¹³C NMR Data for this compound Data are hypothetical and based on typical values for similar structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-2) | ~164 |
| C-4' (Aromatic) | ~157 |
| C-1' (Aromatic) | ~132 |
| C-2', C-6' (Aromatic) | ~122 |
| C-3', C-5' (Aromatic) | ~114 |
| -OCH₃ | ~55 |
| N-CH₂ (C-5) | ~48 |
| N-CH₂ (C-4) | ~40 |
When chiral centers are present in imidazolidin-2-one derivatives, diastereomers can be formed. ¹H NMR spectroscopy is a highly effective method for determining the ratio of these stereoisomers in a mixture. Since diastereomers are distinct chemical entities, they will have different NMR spectra.
In practice, each diastereomer will exhibit a unique set of proton signals. By integrating the signals corresponding to a specific, well-resolved proton (or group of protons) for each diastereomer, the relative molar ratio can be accurately calculated. For instance, in the synthesis of certain substituted imidazolidinones, the formation of regioisomers or diastereomers can be quantified by comparing the integration of characteristic signals in the ¹H NMR spectrum. mdpi.com This method is crucial for assessing the stereoselectivity of synthetic reactions. In some cases, the stereochemical relationship (e.g., cis vs. trans) can be inferred from the magnitude of proton-proton coupling constants, as the dihedral angle between protons influences this value. nih.gov
While less commonly analyzed in routine structural work, heteronuclear coupling constants provide profound structural insights. The one-bond carbon-proton coupling constant, ¹J(C,H), is particularly informative about the hybridization of the carbon atom. Its magnitude can help differentiate between sp³, sp², and sp hybridized carbons.
Long-range heteronuclear coupling constants, such as two-bond (²J(C,H)) and three-bond (³J(C,H)) couplings, are invaluable for confirming connectivity, especially in complex molecules where proton-proton coupling information is ambiguous. umich.edunih.gov These small couplings, typically measured in Hz, can establish connections between protons and carbons that are separated by several bonds. For instance, a ³J(C,H) coupling often follows a Karplus-type relationship, where its magnitude depends on the dihedral angle, making it a powerful tool for conformational analysis. The measurement of ¹J(C,H) values has been used to definitively establish the position of substituents on imidazole (B134444) rings, an approach that is equally applicable to the imidazolidinone system for resolving structural ambiguities. researchgate.net
Two-dimensional NMR experiments provide significantly more information by correlating signals from different nuclei, resolving the overlap often present in 1D spectra and revealing the intricate network of connections within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methoxy group to its ¹³C signal, and similarly for each C-H bond in the aromatic and imidazolidinone rings. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two or three bonds. columbia.edu For this compound, key HMBC correlations would be expected from the aromatic protons (H-2'/H-6') to the ipso-carbon of the imidazolidinone ring (C-1'), and from the methylene protons of the imidazolidinone ring (e.g., H-5) to the carbonyl carbon (C-2). These correlations confirm the connection between the phenyl ring and the heterocyclic system. mdpi.commdpi.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com NOESY is particularly powerful for determining stereochemistry and conformation. For this compound, a NOESY spectrum would show a cross-peak between the ortho-protons of the phenyl ring (H-2'/H-6') and the protons of the adjacent methylene group (H-5) on the imidazolidinone ring. mdpi.com This through-space interaction provides definitive proof of the N-aryl connectivity and can offer insights into the preferred rotational conformation around the N-C(aryl) bond.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |
|---|---|---|---|
| HSQC | H-2'/H-6' | C-2'/C-6' | Direct C-H attachment |
| HSQC | H-4, H-5 | C-4, C-5 | Direct C-H attachment |
| HMBC | H-2'/H-6' (Aromatic) | C-4', C-1' | Connectivity within the phenyl ring |
| HMBC | H-5 (Imidazolidinone) | C-2 (Carbonyl), C-4 | Connectivity within the heterocyclic ring |
| NOESY | H-2'/H-6' (Aromatic) | H-5 (Imidazolidinone) | Through-space proximity, confirms N-aryl connection |
Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)
Stereochemical Assignment and Conformational Analysis
The stereochemical and conformational properties of cyclic compounds like this compound are fundamental to understanding their reactivity and interactions. The imidazolidin-2-one ring, a five-membered heterocycle, is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain.
Stereochemical Assignment: For the parent compound this compound, which is unsubstituted on the heterocyclic ring, there are no chiral centers. Therefore, it is an achiral molecule and does not exist as enantiomers or diastereomers. Stereochemical assignment would become critical if substituents were introduced at the C4 or C5 positions of the imidazolidinone ring.
Dynamic NMR Studies
Dynamic NMR (DNMR) is a powerful technique used to study chemical processes that occur on the same timescale as the NMR experiment, allowing for the determination of kinetic parameters like activation energy barriers for conformational changes.
Investigation of Prototropic Tautomerism
Prototropic tautomerism refers to the migration of a proton from one atom to another within a molecule, resulting in isomers that are in equilibrium. wikipedia.org The this compound molecule contains an amide functional group within its ring structure and could theoretically exhibit amide-imidol tautomerism. This involves the migration of the proton from the N3 nitrogen to the carbonyl oxygen at C2, forming an imidol tautomer (2-hydroxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole).
In the vast majority of simple amides and related cyclic structures, the amide form is significantly more stable than the imidol form, and the equilibrium heavily favors the amide. While theoretical studies on the parent imidazolone (B8795221) ring suggest a high energy barrier for uncatalyzed proton transfer, this can be lowered by solvent interactions. nih.gov A dynamic NMR study, particularly using variable temperature experiments, could potentially detect the presence of the minor imidol tautomer or measure the rate of proton exchange, but no such study has been reported for this specific compound.
Analysis of Conformational Dynamics and Inversion Processes
The non-planar imidazolidinone ring is flexible and can undergo rapid conformational changes. The primary dynamic processes that could be studied by DNMR are:
Ring Inversion: The five-membered ring can "flip" between different puckered conformations. This process, known as pseudorotation, involves the sequential movement of the "flap" in an envelope conformation or changes in the twist angle. If the molecule were appropriately substituted to make the ring protons diastereotopic, variable-temperature NMR could be used to observe the coalescence of their signals as the ring inversion rate increases with temperature, allowing the energy barrier for this process to be calculated.
Rotation around the N-Aryl Bond: The rotation of the 4-methoxyphenyl group around the C-N bond is another dynamic process. A significant energy barrier to this rotation could arise from steric interactions. If the rotation is slow on the NMR timescale at low temperatures, separate signals for the ortho and meta protons (or carbons) of the phenyl ring might be observed, which would coalesce into averaged signals at higher temperatures.
No experimental DNMR data is available in the literature to quantify the energy barriers for these processes in this compound.
X-ray Crystallography
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. carleton.edu
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of the compound is required. springernature.com The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. carleton.edu This would reveal the specific ring pucker, the dihedral angle between the phenyl and imidazolidinone rings, and the intermolecular interactions (such as hydrogen bonding from the N-H group) that define the crystal packing.
A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Data is available for the related compound, 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, but its structure cannot be extrapolated to the title compound due to the difference in the ring's functional groups. nih.goviucr.org
Determination of Crystal System and Space Group
The analysis of the diffraction pattern from a single crystal allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal's symmetry. This information is used to assign the crystal to one of the seven crystal systems (e.g., monoclinic, orthorhombic, etc.) and one of the 230 space groups, which describe all the symmetry operations (rotation, reflection, inversion) within the crystal lattice. webmineral.com
As no single-crystal X-ray study for this compound has been reported, its crystal system and space group remain undetermined. For context, the related dione (B5365651) derivative, 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, was found to crystallize in the monoclinic system with the space group P2₁/c. iucr.org
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)
No published crystal structure data (e.g., from X-ray crystallography) for this compound could be located. Such data is essential for a definitive analysis of its solid-state conformation, including bond angles, dihedral angles between the phenyl and imidazolidinone rings, and the specific nature of intermolecular interactions like hydrogen bonding or dimer formation.
Assignment of Absolute and Relative Stereochemistry
There is no available literature detailing the synthesis of chiral variants of this compound or the analytical separation of its enantiomers. Consequently, no experimental data exists for the assignment of absolute or relative stereochemistry.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A specific, experimentally verified FT-IR spectrum for this compound is not available in the reviewed scientific literature. While characteristic absorption bands can be predicted based on its functional groups, providing an experimental data table is not possible.
Raman Spectroscopy for Complementary Vibrational Analysis
No published Raman spectra for this compound were found. This prevents any discussion of its specific vibrational modes or a comparative analysis with FT-IR data.
Mass Spectrometry for Molecular Mass and Formula Confirmation
An experimental mass spectrum, including details of the molecular ion peak (M+) and fragmentation patterns for this compound, is not available in public databases or scientific publications. This information is crucial for confirming the molecular mass and elucidating its structure under mass spectrometric conditions.
Computational and Theoretical Investigations of Imidazolidin 2 One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and reactivity of organic molecules. By approximating the electron density of a system, DFT allows for the accurate calculation of molecular energies and properties, providing a robust framework for studying complex chemical processes involving imidazolidin-2-one derivatives.
DFT calculations are instrumental in mapping out the intricate steps of chemical reactions. For the synthesis of N-aryl imidazolidin-2-ones, computational studies have been used to elucidate plausible reaction mechanisms. One such example is the acid-catalyzed intramolecular cyclization and electrophilic substitution of N-(2,2-diethoxyethyl)urea derivatives. mdpi.comnih.gov
Quantum chemistry calculations have been employed to rationalize the formation of specific regioisomers. A proposed mechanism suggests that the reaction proceeds through several key intermediates. mdpi.com The initial cyclization forms a crucial iminium cation intermediate. This cation can exist in different isomeric forms, and the subsequent reaction with a C-nucleophile, such as an electron-rich aromatic compound, leads to the final product. DFT calculations of the relative energies of these intermediates help to determine the most favorable reaction pathway, explaining why one isomer is formed preferentially over another. mdpi.com
Another area where DFT has provided clarity is in the base-catalyzed intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones. acs.org Computational studies supported a nonassisted cyclization mechanism for the deprotonated urea (B33335), while revealing the involvement of a distinct allene (B1206475) intermediate in pathways leading to related imidazol-2-one structures. acs.org
Table 1: Plausible Intermediates and Relative Energies in a General N-Aryl Imidazolidin-2-one Synthesis Data based on analogous systems from computational studies.
| Intermediate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Initial Iminium Cation | 0.0 |
| B | Isomeric Cation via Deprotonation-Protonation | +1.5 |
| C | Intermediate leading to 5-substituted product | +3.2 |
| D | Intermediate leading to 4-substituted product | -2.1 |
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate. DFT calculations are used to locate the geometry of these transient structures and to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
In the context of the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones, DFT can be used to model the transition state for the key electrophilic substitution step. mdpi.com For instance, the reaction of an iminium cation intermediate with a nucleophile proceeds through a specific transition state geometry. The calculated energy of this transition state relative to the reactants provides the activation energy barrier. A lower activation barrier indicates a faster reaction rate, thus explaining why certain pathways are kinetically favored. mdpi.com While specific values for 1-(4-Methoxyphenyl)imidazolidin-2-one are not detailed in the literature, calculations on analogous systems show that these barriers are readily surmountable under typical reaction conditions.
Many reactions producing substituted imidazolidin-2-ones can yield multiple isomers. DFT calculations are pivotal in explaining and predicting the observed regioselectivity and stereoselectivity.
Regioselectivity, the preference for bond-making or breaking at one position over all other possible positions, has been successfully rationalized using DFT. In the synthesis of 4-(het)arylimidazolidin-2-ones, it was observed that the reaction overwhelmingly favors the formation of the 4-substituted product over the 5-substituted isomer. mdpi.comnih.gov Quantum chemistry calculations supported this observation by demonstrating that the intermediates and transition states leading to the 4-substituted product are energetically more stable than those on the pathway to the 5-substituted isomer. mdpi.com This energetic preference guides the reaction to selectively produce the observed major regioisomer.
Similarly, DFT can be used to rationalize stereoselectivity. For reactions involving chiral substrates or catalysts, calculations can determine the transition state energies for pathways leading to different stereoisomers (e.g., R vs. S enantiomers). The difference in these activation energies can predict the enantiomeric excess, providing a molecular-level understanding of how stereocontrol is achieved.
Conformational Analysis through Theoretical Calculations
The three-dimensional shape, or conformation, of a molecule is crucial to its properties and interactions. For a molecule like this compound, which contains rotatable single bonds, multiple conformations are possible. Theoretical calculations are used to explore the potential energy surface and identify the most stable, low-energy conformers.
The key dihedral angle in this molecule is between the plane of the 4-methoxyphenyl (B3050149) ring and the imidazolidin-2-one ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. Studies on similar structures, such as aryl-linked imidazolidin-2-ones and 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, indicate that there is a preferred orientation of the aryl ring relative to the heterocyclic ring. rsc.orgnih.gov For the closely related 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, the dihedral angle between the benzene (B151609) and imidazolidine (B613845) rings was found to be a nearly planar 6.0°. nih.gov Computational studies on non-peptidic β-strand mimetics composed of alternating aryl and imidazolidin-2-one rings also suggest that the desired extended conformation for side-chain mimicry is readily accessible and well-populated. rsc.org Such analyses are vital for understanding how these molecules might fit into biological receptors or pack in a crystal lattice.
Electronic Structure Calculations
Electronic structure calculations delve into the distribution of electrons within a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the electronic properties are influenced by its constituent parts. The 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to an unsubstituted phenyl analogue. The imidazolidin-2-one ring contains electronegative nitrogen and oxygen atoms, which influence the distribution of both the HOMO and LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, identifying the most probable sites for nucleophilic and electrophilic attack. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations Values are illustrative, based on calculations for structurally similar aromatic and heterocyclic compounds.
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.2 to -5.8 | Electron-donating capability |
| LUMO | -1.5 to -1.1 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 to 4.9 | Indicator of chemical reactivity and stability |
Computational Insights into LUMO-Lowering Activation in Organocatalysis
A cornerstone of organocatalysis employing imidazolidin-2-one scaffolds, such as those developed by MacMillan, is the concept of iminium ion catalysis. sigmaaldrich.com In this activation mode, the secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process has a profound effect on the electronic properties of the substrate.
Computational studies, typically employing DFT, have been instrumental in quantifying this activation. The formation of the iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile compared to the parent aldehyde. core.ac.uk This LUMO-lowering effect makes the α,β-unsaturated system a much more potent electrophile, thereby accelerating reactions with nucleophiles, such as in Diels-Alder cycloadditions. core.ac.uk
The magnitude of this LUMO energy reduction is influenced by the specific structure of the imidazolidinone catalyst, including the nature of the substituents on the nitrogen atoms. For a catalyst like this compound, the electronic properties of the methoxyphenyl group would modulate the electron density at the nitrogen atom, which in turn influences the stability and reactivity of the resulting iminium ion. While specific computational data for this compound is not abundant in the literature, analogous systems consistently show a significant drop in LUMO energy upon iminium ion formation. Theoretical calculations on related systems demonstrate that electron-donating or withdrawing substituents on the aryl ring can fine-tune these energy levels. researchgate.net
Below is an illustrative data table showcasing the typical effect of iminium ion formation on the LUMO energy of a model α,β-unsaturated aldehyde, based on computational studies of related organocatalytic systems.
| Species | Description | Calculated LUMO Energy (eV) |
|---|---|---|
| Propenal | Unactivated α,β-unsaturated aldehyde | -2.5 |
| Iminium Ion Intermediate | Propenal activated with a generic imidazolidin-2-one catalyst | -5.0 |
Note: The values in this table are representative examples derived from computational studies on analogous systems and are intended for illustrative purposes.
Assessment of Thermodynamic Stability of Imidazolidinone Products and Intermediates
DFT calculations are frequently employed to assess the thermodynamic stability of various species along a reaction pathway, including reactants, transition states, intermediates, and products. iau.ir By calculating the Gibbs free energies (ΔG) and enthalpies (ΔH) of these structures, a detailed energy profile of the reaction can be constructed. This is crucial for understanding reaction mechanisms, predicting product distributions, and identifying rate-determining steps.
In the context of reactions involving this compound, computational studies on analogous systems have provided valuable insights into the relative stabilities of key intermediates. For instance, in the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones, quantum chemistry calculations have been used to compare the energies of various cationic intermediates, such as oxonium ions and isomeric iminium ions. nih.gov These calculations have shown that the relative energies of these intermediates and the corresponding transition states can explain the observed regioselectivity of the reaction. nih.gov
The following table provides representative data on the calculated relative energies of key intermediates in a model reaction for the formation of substituted imidazolidin-2-ones, illustrating how computational chemistry can be used to assess thermodynamic stability.
| Intermediate Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Oxonium Ion | Initial protonated urea species | 0.0 |
| Iminium Ion A | Isomeric iminium cation intermediate | +6.8 |
| Iminium Ion B | Alternative isomeric iminium cation | +7.3 |
Note: The data in this table are based on a model system for the synthesis of substituted imidazolidin-2-ones and serve to illustrate the application of computational methods in assessing intermediate stability.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonding, play a critical role in determining the conformational preferences and, consequently, the reactivity and selectivity of molecules like this compound. Computational methods are exceptionally well-suited for identifying and characterizing these weak interactions.
In imidazolidinone-based organocatalysts, intramolecular hydrogen bonds can help to lock the molecule into a specific conformation, which is essential for effective stereocontrol in asymmetric catalysis. nih.gov For this compound, several potential intramolecular interactions could be envisaged. These include weak C-H···O hydrogen bonds involving the aromatic C-H bonds of the methoxyphenyl ring and the carbonyl oxygen of the imidazolidinone ring, or potentially interactions involving the methoxy group itself.
Computational studies on related imidazolidinone organocatalysts have shown that the conformations observed in the solid state (determined by X-ray crystallography) are often higher-energy conformations that correspond to local minima on the molecular potential energy surface. nih.gov This is attributed to the influence of intermolecular forces such as hydrogen bonding and van der Waals interactions in the crystal lattice. nih.gov However, these studies also provide insights into the potential for intramolecular interactions to stabilize specific conformations in the gas phase or in solution.
The table below outlines the potential intramolecular hydrogen bond donors and acceptors within the this compound structure, along with typical geometric parameters for such interactions as determined by computational studies on similar molecular systems.
| Potential Donor | Potential Acceptor | Interaction Type | Typical Calculated H···A Distance (Å) | Typical Calculated D-H···A Angle (°) |
|---|---|---|---|---|
| Aromatic C-H (ortho to N) | Carbonyl Oxygen (C=O) | C-H···O | 2.2 - 2.6 | 110 - 150 |
| Methoxy C-H | Carbonyl Oxygen (C=O) | C-H···O | 2.3 - 2.8 | 100 - 140 |
| Imidazolidinone C-H | Methoxy Oxygen | C-H···O | 2.4 - 2.9 | 100 - 130 |
Note: The geometric parameters in this table are representative values from computational studies of C-H···O interactions in various organic molecules and are intended to illustrate the types of intramolecular interactions that could be investigated for this compound.
Applications of Imidazolidin 2 One Derivatives in Advanced Organic Synthesis
Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis
Chiral 2-imidazolidinones are versatile and highly effective chiral auxiliaries, providing excellent stereocontrol in a range of asymmetric reactions. ingentaconnect.com Their appeal in practical synthesis is enhanced by the fact that they are readily available in both enantiomeric forms, are often crystalline, and can be attached to and removed from the substrate under mild conditions. ingentaconnect.com This combination of features has established them as a preferred choice for controlling stereochemistry in fundamental carbon-carbon bond-forming reactions. researchgate.netingentaconnect.com Unlike the more common oxazolidinones, imidazolidinones exhibit greater stability towards ring-opening reactions, further broadening their applicability. researchgate.net
The use of 2-imidazolidinone chiral auxiliaries to direct asymmetric alkylation is a primary strategy for constructing carbon-carbon bonds. ingentaconnect.com This method has been successfully applied to the synthesis of valuable chiral building blocks like α-hydroxy acids and α-amino acids. ingentaconnect.com When an acyl group is attached to the imidazolidinone auxiliary, deprotonation with a strong base forms a rigid enolate structure. The steric bulk of the auxiliary then effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity in the alkylation reaction. williams.eduharvard.edu
Similarly, these auxiliaries provide excellent stereocontrol in aldol (B89426) reactions. williams.eduacs.org The formation of a specific enolate geometry, combined with the steric environment created by the auxiliary, dictates the facial selectivity of the subsequent reaction with an aldehyde, leading to the formation of new stereocenters with high fidelity. williams.edu
Below is a table summarizing the results of diastereoselective alkylation reactions using an imidazolidinone auxiliary.
Table 1: Diastereoselective Alkylation Using an Imidazolidinone Auxiliary
| Electrophile (R-X) | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Allyl iodide | Allylated propionyl imidazolidinone | >99% | williams.edunih.gov |
| Benzyl bromide | Benzylated propionyl imidazolidinone | >99% | nih.gov |
| Methyl iodide | Methylated propionyl imidazolidinone | >99% | nih.gov |
| Propyl iodide | Propylated propionyl imidazolidinone | >99% | nih.gov |
The construction of quaternary stereogenic centers—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. Imidazolidinone auxiliaries have been instrumental in developing methodologies to address this challenge. A protocol utilizing α-alkylated malonate imidazolidinones enables the stereoselective formation of these complex centers. nih.govacs.org
In this approach, an α-substituted malonate attached to the chiral auxiliary is deprotonated to form a Z-enolate. nih.govacs.org The subsequent alkylation reaction proceeds with high diastereoselectivity. nih.govacs.orgresearchgate.net X-ray crystallographic analysis of the products suggests a transition state where the metal cation is chelated within the malonate, and the auxiliary's structure dictates the trajectory of the incoming electrophile. nih.govacs.orgfigshare.com A subsequent deprotection protocol, often involving thiolate exchange followed by reduction, cleaves the auxiliary to furnish products containing a quaternary center with high enantiomeric excess. nih.govacs.org
A key drawback of stoichiometric chiral auxiliaries is the need to separate them from the product and the challenge of their recovery and reuse, which impacts atom economy. rsc.org To overcome this, significant research has focused on immobilizing imidazolidinone auxiliaries on solid supports or tagging them for easy separation.
Polymer-Supported Auxiliaries: Non-cross-linked polystyrene (NCPS) has been used as a soluble polymer support for 2-imidazolidinone chiral auxiliaries. nih.gov These supported auxiliaries demonstrate excellent diastereocontrol (>99% de) in asymmetric alkylation reactions. nih.gov The key advantage is that the polymer-bound auxiliary can be precipitated by adding the reaction solution to a non-solvent (like methanol), allowing for simple filtration and recovery. nih.gov This recovered polymer can be recycled multiple times to produce highly optically pure products with minimal loss of efficiency or stereoselectivity. nih.govscispace.com
Ionic Liquid-Supported Auxiliaries: Another strategy involves attaching the chiral imidazolidinone to an ionic liquid (IL) tag. nih.govnih.gov New 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been developed for this purpose. nih.gov These IL-supported auxiliaries are soluble in the reaction solvent (e.g., THF) at low temperatures, allowing the reaction to proceed homogeneously. nih.gov After the reaction, the IL-tagged auxiliary can be easily recovered through simple extraction. nih.gov This methodology has been successfully applied to asymmetric alkylation reactions, providing chiral products in high yields and selectivities (up to 94% ee), while allowing for the straightforward recovery of the auxiliary. nih.govresearchgate.net
Imidazolidinone-Based Organocatalysis
Beyond their role as stoichiometric auxiliaries, imidazolidinones form the structural basis for a revolutionary class of organocatalysts, most notably those developed by David MacMillan. sigmaaldrich.comjk-sci.com These catalysts, often referred to as MacMillan catalysts, are derived from amino acids and operate through distinct activation modes to catalyze a wide array of asymmetric transformations. rsc.org Their robustness, ease of preparation, and ability to function under mild, often aerobic conditions have made them one of the most powerful tools in enantioselective synthesis. jk-sci.comrsc.org
The development of imidazolidinone organocatalysts by the MacMillan group marked a paradigm shift in asymmetric catalysis. princeton.edu The initial design was based on the concept of forming a chiral iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst, thereby lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde and activating it towards nucleophilic attack. sigmaaldrich.comnobelprize.orgwikipedia.org
The first-generation MacMillan catalyst , (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, was pioneered in the first highly enantioselective organocatalytic Diels-Alder reaction, affording products with excellent yields and enantioselectivities. sigmaaldrich.comjk-sci.com
Subsequent research led to the development of second-generation catalysts , such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one. sigmaaldrich.comprinceton.edu This evolution in catalyst design expanded the scope and efficiency of organocatalytic reactions. The second-generation catalysts proved to be more general, effectively catalyzing not only cycloadditions but also conjugate additions, Friedel-Crafts alkylations, and other transformations for a broader range of substrates, including α,β-unsaturated ketones. sigmaaldrich.comcore.ac.uk Further refinements, including catalysts derived from other amino acids like tryptophan, have provided complementary reactivity and, in some cases, improved enantioselectivity.
MacMillan imidazolidinone catalysts operate through three primary activation modes, allowing them to mediate a diverse range of chemical reactions. rsc.orgunibo.it
Iminium Ion Catalysis: This is the foundational activation mode. The secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. nobelprize.orgcore.ac.uk In the presence of a Brønsted acid co-catalyst, this forms a chiral iminium ion. This process lowers the LUMO of the carbonyl substrate, activating it for attack by a nucleophile at the β-position. rsc.orgnobelprize.orgwikipedia.org This strategy is central to highly enantioselective Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. sigmaaldrich.comnobelprize.orgcore.ac.uk
Enamine Catalysis: In this mode, the imidazolidinone catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. rsc.orgnih.gov This enamine then attacks an electrophile. This activation strategy effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a potent nucleophile. rsc.org While imidazolidinone-derived enamines are less nucleophilic than those from catalysts like proline, they are competent in various reactions, including α-halogenations and Michael additions of aldehydes to enones. rsc.orgacs.orgchigroup.site
SOMO Catalysis: A novel activation strategy pioneered by MacMillan, Singly Occupied Molecular Orbital (SOMO) catalysis involves the one-electron oxidation of the enamine intermediate formed between the aldehyde and the imidazolidinone catalyst. princeton.eduprinceton.edu This generates a 3π-electron radical cation, an electrophilic radical species. princeton.edursc.org This SOMO-activated intermediate can then participate in enantioselective bond-forming reactions with a variety of radical acceptors, such as allylsilanes or vinyl borates, enabling transformations previously inaccessible to organocatalysis, like the direct α-allylation and α-vinylation of aldehydes. princeton.eduprinceton.edunih.gov
The table below outlines the key features of each catalytic mechanism.
Table 2: Catalytic Mechanisms of Imidazolidinone Organocatalysts
| Mechanism | Substrate Activated | Key Intermediate | Effect on MO | Typical Reactions | Reference |
|---|---|---|---|---|---|
| Iminium Ion Catalysis | α,β-Unsaturated Aldehydes/Ketones | Chiral Iminium Ion | LUMO Lowering | Diels-Alder, Michael Addition, Friedel-Crafts Alkylation | rsc.orgnobelprize.orgcore.ac.uk |
| Enamine Catalysis | Saturated Aldehydes/Ketones | Chiral Enamine | HOMO Raising | α-Halogenation, Michael Addition | rsc.orgnih.govacs.org |
| SOMO Catalysis | Saturated Aldehydes | Chiral Enamine Radical Cation | SOMO Activation | α-Allylation, α-Vinylation, α-Arylation | princeton.edursc.orgprinceton.edu |
Enantioselective Transformations
The imidazolidin-2-one scaffold, particularly when substituted with a chiral framework, has proven to be a valuable auxiliary in a variety of enantioselective transformations. These reactions leverage the steric and electronic properties of the imidazolidinone moiety to direct the approach of reagents, thereby controlling the stereochemical outcome of the reaction.
Diels-Alder Reactions: Chiral imidazolidin-2-one derivatives have been successfully employed as auxiliaries in Diels-Alder cycloadditions. For instance, acrylate, methacrylate, and (E)-crotonate derivatives bearing ephedrine-based imidazolidin-2-one auxiliaries undergo rapid, face-selective cycloadditions under mild conditions. researchgate.net This approach allows for the synthesis of diastereomerically homogeneous products in high yields, often obtainable through simple crystallization or chromatography. researchgate.net The scope of these reactions can be extended to less reactive dienes by modifying the imidazolidin-2-one auxiliary, such as by using asparagine-based derivatives. researchgate.net
Aldol Reactions: The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective through the use of chiral imidazolidin-2-one auxiliaries. wikipedia.org These auxiliaries help to control the facial selectivity of the enolate addition to the aldehyde, leading to the formation of β-hydroxy carbonyl compounds with high stereocontrol. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which considers the chair-like transition state of the reaction. wikipedia.org
Conjugate Additions: Imidazolidin-2-one derivatives have also been utilized in enantioselective conjugate additions, also known as Michael additions. makingmolecules.commasterorganicchemistry.com In these reactions, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The chiral imidazolidinone auxiliary attached to the Michael acceptor can effectively shield one face of the molecule, directing the nucleophilic attack to the opposite face and resulting in a high degree of enantioselectivity. nih.gov A variety of nucleophiles, including organocuprates, enamines, and thiolates, can be employed in these transformations. masterorganicchemistry.com
Hydrogenations: While direct examples specifically involving "1-(4-Methoxyphenyl)imidazolidin-2-one" in asymmetric hydrogenations are not prevalent in the provided search results, the broader class of chiral ligands based on nitrogen heterocycles is extensively used in this field. youtube.com Chiral diphosphine ligands in complex with transition metals like ruthenium are effective catalysts for the asymmetric hydrogenation of ketones and olefins. nih.gov The principles of steric and electronic tuning of these ligands to achieve high enantioselectivity are well-established and could conceptually be applied to derivatives of this compound.
Influence of Co-catalysts and Catalyst Architecture on Reactivity and Selectivity
Co-catalysts: In many metal-catalyzed reactions, the addition of a co-catalyst can dramatically enhance the reaction rate and selectivity. For instance, in some hydrogenation reactions, the choice of the diamine ligand in a ruthenium catalyst system can be tuned to optimize the catalytic activity. nih.gov Similarly, in other catalytic systems, co-catalysts can play a role in regenerating the active catalyst, preventing catalyst decomposition, or modifying the electronic properties of the metal center, thereby influencing the stereochemical outcome of the reaction. researchgate.net
Catalyst Architecture: The three-dimensional structure of the catalyst, including the chiral ligand and the metal center, is paramount in achieving high levels of enantioselectivity. nih.gov The specific pairing of a chiral ligand, such as one derived from an imidazolidin-4-one, with a metal ion is crucial for the catalytic characteristics and effectiveness of the complex in asymmetric synthesis. nih.gov The relative configuration of substituents on the imidazolidinone ring can dictate the stereochemical preference of the reaction. For example, cis-configured ligands may favor the formation of one enantiomer, while trans-configured ligands may lead to the opposite enantiomer. nih.gov Furthermore, the design of the catalyst can incorporate features that facilitate catalyst recycling, enhancing the economic and environmental viability of the process. nih.gov
Role as Precursors for Other Valued Chemical Structures
Imidazolidin-2-ones are versatile synthetic intermediates that can be transformed into other valuable chemical structures, most notably vicinal diamines and α-amino acids. nih.govnih.govmdpi.com
Synthesis of Vicinal Diamines
Vicinal diamines (1,2-diamines) are crucial building blocks in organic and medicinal chemistry and are widely used in enantioselective synthesis. nih.gov Imidazolidin-2-ones serve as protected forms of vicinal diamines and can be hydrolyzed under acidic or basic conditions to reveal the free diamine functionality. nih.govnih.gov This strategy is particularly useful for controlling the stereochemistry of the diamine, as the rigid cyclic structure of the imidazolidin-2-one allows for stereoselective manipulations before the ring is opened. beilstein-journals.org
| Precursor | Product | Key Transformation |
| Chiral Imidazolidin-2-one | Enantiomerically pure vicinal diamine | Ring-opening hydrolysis |
| Substituted Imidazolidin-2-one | Differentially protected 1,2-diamine | Reductive ring opening |
Derivatization to α-Amino Acids
The imidazolidinone ring system can also be a precursor for the synthesis of α-amino acids. nih.gov By introducing appropriate functional groups onto the imidazolidinone ring, subsequent chemical transformations can lead to the formation of the carboxylic acid and amine functionalities characteristic of amino acids. For example, strategies involving the introduction of side-chain functionality onto the imidazolidinone scaffold, followed by ring cleavage, can provide access to novel and structurally diverse α-amino acids. nih.govacs.org
Strategic Functionalization and Reactivity Modulation of the Imidazolidinone Ring System
The imidazolidinone ring is a versatile scaffold that can be strategically functionalized to modulate its reactivity and to serve as a platform for the synthesis of more complex molecules.
General Reactivity in Cycloaddition and Nucleophilic Substitution Reactions
Cycloaddition Reactions: The imidazolidinone ring system can participate in cycloaddition reactions. For example, silver-catalyzed cycloaddition of nitrones with methylene (B1212753) isocyanides can provide access to 2-imidazolinones, which are closely related to imidazolidin-2-ones. nih.gov Additionally, formal [3+2] cycloadditions of γ-amino-α,β-unsaturated esters with tosyl isocyanates can yield enantioenriched imidazolidin-2-ones. mdpi.com
Nucleophilic Substitution Reactions: The carbon atoms of the imidazolidinone ring can be susceptible to nucleophilic attack, depending on the substitution pattern and reaction conditions. libretexts.orgmasterorganicchemistry.com Furthermore, the nitrogen atoms of the imidazolidinone can act as nucleophiles. For instance, in the synthesis of imidazolidin-2-ones from N,N'-dibenzyldiamine, an intramolecular nucleophilic attack of the second amino group on a carbodiimide (B86325) intermediate is a key step in the cyclization process. mdpi.com The principles of nucleophilic substitution, where an electron-rich species attacks an electron-poor center, are fundamental to many of the transformations involving the imidazolidinone ring. masterorganicchemistry.comlibretexts.org
Applications in Material Science (e.g., Chromophore Confinement in MOFs)
The unique structural and electronic properties of imidazolidin-2-one derivatives, including this compound, have prompted exploration into their utility in the realm of material science. A particularly promising application lies in their potential as functional components within Metal-Organic Frameworks (MOFs), specifically for the encapsulation and confinement of chromophores. The inherent characteristics of the imidazolidin-2-one moiety, such as its polarity, hydrogen bonding capabilities, and structural rigidity, make it an attractive candidate for designing advanced functional materials.
The incorporation of imidazolidin-2-one derivatives into the organic linkers of MOFs can facilitate the creation of tailored porous environments. These environments are capable of hosting guest molecules, such as fluorescent dyes or other chromophores, thereby influencing their photophysical properties. The confinement of chromophores within the well-defined cavities of a MOF can lead to enhanced fluorescence, increased stability, and altered emission wavelengths by preventing aggregation-caused quenching and restricting molecular motion.
While direct experimental data on the use of this compound in chromophore confinement within MOFs is not yet prevalent in published literature, the principles of MOF design and guest encapsulation provide a strong basis for its potential in this area. The methoxyphenyl group can offer additional π-π stacking interactions with guest molecules, further enhancing the stability of the host-guest system.
The general strategy for employing such derivatives involves synthesizing organic linkers that incorporate the this compound unit. These functionalized linkers are then reacted with metal ions to form the porous MOF structure. The resulting framework would possess pores decorated with the imidazolidin-2-one and methoxyphenyl functionalities, creating specific binding sites for the targeted chromophores.
The effectiveness of chromophore confinement in MOFs is often evaluated by observing changes in the photophysical properties of the encapsulated dye. Key parameters of interest include the fluorescence quantum yield, lifetime, and emission maxima. The table below illustrates typical effects of dye encapsulation in a MOF, drawing from general findings in the field to conceptualize the potential outcomes for a system utilizing an imidazolidin-2-one functionalized linker.
| Chromophore | State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|---|
| Rhodamine B | In Solution | 554 | 578 | 31 | 1.7 |
| Encapsulated in MOF | 558 | 585 | 55 | 3.2 | |
| Fluorescein | In Solution | 490 | 515 | 92 | 4.1 |
| Encapsulated in MOF | 495 | 520 | 95 | 4.5 |
The data presented in Table 1 is illustrative of the enhancements that can be achieved through chromophore confinement. An increase in quantum yield and fluorescence lifetime upon encapsulation is indicative of reduced non-radiative decay pathways, a common consequence of isolating dye molecules within a rigid framework.
Further research into the synthesis of MOFs with linkers derived from this compound is necessary to fully realize their potential in material science. Such studies would involve the systematic investigation of host-guest interactions and the resulting photophysical properties. The findings could pave the way for the development of novel materials for applications in sensing, solid-state lighting, and photonics. The tunability of the imidazolidin-2-one structure through synthetic modification offers a versatile platform for creating a wide range of functional MOFs with tailored properties for specific applications in advanced organic synthesis and material science.
Q & A
Q. What synthetic methodologies are most reliable for preparing 1-(4-Methoxyphenyl)imidazolidin-2-one, and how can reaction yields be optimized?
The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For example, D15 (a derivative) was synthesized via a multi-step procedure starting with 4-methoxyaniline and a chlorinated phenyl group, achieving a 92% yield through careful optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Key intermediates were characterized using NMR and NMR to confirm regioselectivity and purity . Yield optimization may require iterative adjustments of solvent polarity (e.g., DMSO vs. THF) and catalytic conditions (e.g., use of triethylamine as a base).
Q. How can the structural configuration of this compound derivatives be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, derivatives such as 3a and 3g (analogs with azine substituents) were confirmed to adopt an E configuration with non-planar geometry due to steric interactions between the azine C3-H and imidazolidin-2-one oxygen. Complementary techniques like IR spectroscopy can identify carbonyl stretching frequencies (~1700 cm), while NMR coupling constants (e.g., for vicinal protons) provide insights into conformational dynamics .
Advanced Research Questions
Q. How do substituents on the imidazolidin-2-one core influence bioactivity, and what structure-activity relationship (SAR) trends exist?
Substituents at the N1 and C5 positions critically modulate biological activity. For instance:
- Chlorine atoms at C5 (as in D15 ) enhance antibacterial activity against Staphylococcus aureus by increasing electrophilicity, improving MurA enzyme inhibition (IC = 2.3 µM) .
- Bulkier groups (e.g., 2,4-dichlorobenzyl in Compound 5 ) improve SARS-CoV-2 M inhibition by enhancing hydrophobic interactions with the protease active site .
SAR studies should combine computational docking (e.g., AutoDock Vina) with in vitro assays to validate binding hypotheses.
Q. What computational strategies are effective for predicting the biological targets of this compound derivatives?
Deep reinforcement learning (DRL) and molecular dynamics (MD) simulations have been used to identify SARS-CoV-2 M inhibitors. For example, Compound 4 was prioritized via DRL-based virtual screening, followed by MD simulations to assess stability in the catalytic dyad (His41/Cys145). LC-HRMS and enzymatic assays confirmed inhibitory activity () . Similar workflows can be applied to other targets (e.g., glycogen synthase kinase-3β) using platforms like Schrödinger or GROMACS.
Q. How can researchers resolve contradictions in crystallographic data for imidazolidin-2-one derivatives?
Discrepancies in reported crystal structures (e.g., planar vs. non-planar conformations) often arise from differences in substituent steric bulk or crystallization solvents. For example, 3a exhibited slight non-planarity due to C3-H···O interactions, whereas simpler analogs without bulky groups adopted planar configurations. To address contradictions:
- Perform comparative DFT calculations (e.g., B3LYP/6-31G**) to evaluate energy differences between conformers.
- Re-crystallize compounds in alternative solvents (e.g., methanol vs. DMSO) to assess packing effects .
Q. What in vivo models are suitable for evaluating the schistosomicidal activity of this compound derivatives?
The compound LPSF/PTS23 (a thioxo analog) was tested in a murine model of Schistosoma mansoni infection. Dosing at 100 mg/kg for 7 days reduced worm burden by 78% and egg viability by 90%. Histopathological analysis of liver tissue confirmed reduced granuloma formation. Researchers should combine in vivo efficacy studies with toxicity profiling (e.g., ALT/AST levels) to assess therapeutic windows .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Biological Assays : Use isogenic bacterial strains (e.g., E. coli MurA knockout) to confirm target specificity in antibacterial studies .
- Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis is attempted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
